1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl-
Overview
Description
1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- typically begins with the triazine ring. The process involves the reaction of triazine with chloroformic acid to form 3-chloro-6-methoxytriazine. This intermediate is then condensed with ethylamine to produce N2,N4-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine . Industrial production methods often employ similar synthetic routes but may utilize different reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand, reducing agent, and catalyst in various organic synthesis reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a building block for drug development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- can be compared with other similar compounds, such as:
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has a similar triazine ring structure but differs in its substituents.
Propazine: Another triazine derivative with different substituents, used primarily as a herbicide.
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-N-ethyl-6-methoxy-2-N-propyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-6-11-8-12-7(10-5-2)13-9(14-8)15-3/h4-6H2,1-3H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHPPLTDPGSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)NCC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366835 | |
Record name | 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87824-84-8 | |
Record name | 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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